N-Benzylpyrrolidine-1-undecanamide
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Overview
Description
N-Benzylpyrrolidine-1-undecanamide is a chemical compound with the molecular formula C22H36N2O. It is known for its unique structure, which includes a pyrrolidine ring bonded to an undecanamide chain through a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzylpyrrolidine-1-undecanamide typically involves the reaction of pyrrolidine with benzyl chloride to form N-benzylpyrrolidine. This intermediate is then reacted with undecanoic acid chloride under basic conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-Benzylpyrrolidine-1-undecanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Benzylpyrrolidine-1-undecanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzylpyrrolidine-1-undecanamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting their activity. The benzyl group may enhance the compound’s binding affinity to these targets, while the undecanamide chain can influence its solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-Benzylpyrrolidine-1-decanamide
- N-Benzylpyrrolidine-1-dodecanamide
- N-Benzylpyrrolidine-1-octanamide
Uniqueness
N-Benzylpyrrolidine-1-undecanamide is unique due to its specific chain length, which can influence its physical and chemical properties. Compared to similar compounds with shorter or longer chains, it may exhibit different solubility, stability, and bioactivity profiles .
Properties
CAS No. |
93918-92-4 |
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Molecular Formula |
C22H36N2O |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-benzyl-11-pyrrolidin-1-ylundecanamide |
InChI |
InChI=1S/C22H36N2O/c25-22(23-20-21-14-8-7-9-15-21)16-10-5-3-1-2-4-6-11-17-24-18-12-13-19-24/h7-9,14-15H,1-6,10-13,16-20H2,(H,23,25) |
InChI Key |
LYAWISOLMKNQKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCCCCCCCCCC(=O)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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